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molecular formula C6H6FNO B1338284 3-Amino-4-fluorophenol CAS No. 62257-16-3

3-Amino-4-fluorophenol

Cat. No. B1338284
M. Wt: 127.12 g/mol
InChI Key: VJCSFNNTQGRAKH-UHFFFAOYSA-N
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Patent
US06291455B1

Procedure details

Concentrated aqueous ammonia (15 ml) was added to a solution of 2-fluoro-5-methoxycarbonyloxyaniline (400 mg, 2.16 mmol) in methanol (10 ml). The mixture was stirred for 2 hours and most of the solvent was removed by evaporation. The resulting suspension was diluted with water, acidified to pH7 and extracted with ethyl acetate. The organic extracts were washed with water, dried (MgSO4) and solvent removed by evaporation to give 2-fluoro-5-hydroxyaniline (200 mg, 73%).
Quantity
15 mL
Type
reactant
Reaction Step One
Name
2-fluoro-5-methoxycarbonyloxyaniline
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N.[F:2][C:3]1[CH:9]=[CH:8][C:7]([O:10]C(OC)=O)=[CH:6][C:4]=1[NH2:5]>CO>[F:2][C:3]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:4]=1[NH2:5]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
N
Name
2-fluoro-5-methoxycarbonyloxyaniline
Quantity
400 mg
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)OC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours and most of the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by evaporation
ADDITION
Type
ADDITION
Details
The resulting suspension was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed by evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(N)C=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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